1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
Description
1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a pyrazole-derived amine salt characterized by dual pyrazole rings connected via a methylene bridge. One pyrazole ring is substituted with an ethyl group at the N1 position and a methyl group at C3, while the adjacent pyrazole features an ethyl group at N1 and a methylene-linked amine at C2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-9-12(7-14-16)13-6-11-8-17(5-2)15-10(11)3;/h7-9,13H,4-6H2,1-3H3;1H |
InChI Key |
JSTORKSUKQPXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CN(N=C2C)CC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pyrazole-based amines and hydrochlorides. Below is a comparative analysis of its physicochemical properties, substituent effects, and synthetic pathways relative to analogous molecules.
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula; †Mass includes deuterium.
Key Findings:
Substituent Effects on Bioactivity: The fluorinated analog (C₁₂H₁₉ClFN₅) exhibits a lower molecular weight (287.77 vs. The chlorophenoxy derivative (C₁₀H₁₁Cl₂N₃O) demonstrates increased lipophilicity, favoring interactions with hydrophobic protein pockets but may reduce aqueous solubility .
Synthetic Flexibility :
- The pyridyl-substituted compound (C₁₂H₁₅N₅) employs copper-catalyzed coupling (e.g., with cesium carbonate and copper(I) bromide), suggesting similar methods could apply to the target compound .
- Deuterated analogs (e.g., C₉H₈ClD₃N₅) highlight the use of isotopic labeling for pharmacokinetic studies, a strategy applicable to the target molecule .
Structural Diversity :
- Replacement of ethyl/methyl groups with cyclopropyl or pyridyl moieties (as in C₁₂H₁₅N₅) introduces conformational rigidity or aromatic interactions, respectively, which could modulate receptor binding .
Research Implications
The target compound’s dual pyrazole structure offers a versatile scaffold for further optimization. Comparative data suggest that halogenation (e.g., fluorine or chlorine) or aromatic substitutions (e.g., pyridyl) can fine-tune solubility, stability, and target engagement. Future studies should explore its biological activity in the context of these structural analogs, particularly focusing on receptor-binding assays and metabolic stability.
Biological Activity
1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a synthetic compound belonging to the pyrazole class, recognized for its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₉H₁₃N₄·HCl
- Molecular Weight : Approximately 189.25 g/mol
- Structural Characteristics : It includes an ethyl group and a methyl group attached to the pyrazole ring, which enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets:
- Enzyme Inhibition : The pyrazole moiety is known to inhibit enzymes associated with inflammatory pathways and tumor growth.
- Receptor Interactions : It exhibits interactions with specific receptors that play roles in cellular signaling related to cancer proliferation and inflammation.
Anticancer Properties
Recent studies have demonstrated that 1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride has significant anticancer activity against several cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against breast cancer (MCF7) and lung cancer (NCI-H460).
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are essential for treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on MCF7 Cell Line :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Findings : The compound showed significant cytotoxicity with an IC₅₀ value of 3.79 µM, indicating strong potential for further development as an anticancer drug.
-
In Vivo Studies :
- Preliminary in vivo studies indicated that treatment with this compound resulted in reduced tumor size in murine models, supporting its anticancer efficacy observed in vitro.
-
Mechanistic Studies :
- Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, further validating its role as a potential anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride, a comparative analysis with structurally similar pyrazole derivatives was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Methoxybenzyl)-3-methylpyrazole | Contains a methoxy group | Moderate anticancer activity |
| 5-Methyl-N-(pyridinyl)pyrazole | Features a pyridine ring | Limited anti-inflammatory effects |
| 3-Methyl-N-(phenyl)pyrazole | A phenyl substituent | Enhanced reactivity but lower efficacy |
The unique substitution pattern of 1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amines contributes to its distinct chemical reactivity and biological properties compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
